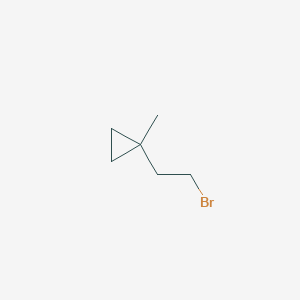
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, and solubility. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The properties of “this compound” would be different and depend on its specific structure.科学的研究の応用
Corrosion Inhibition
Research has been conducted on derivatives like ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate for their efficiency in inhibiting corrosion. These compounds were synthesized and their structures confirmed through various spectroscopic methods. Studies on mild steel in acidic solutions showed these molecules are mixed inhibitors, with adsorption obeying the Langmuir isotherm. Quantum chemical calculations correlated with experimental observations, suggesting a relationship between molecular structure and inhibition efficiency (Djenane et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and tested for their in vitro antimicrobial and antioxidant properties. Some synthesized compounds exhibited excellent antibacterial activity, significant antifungal properties, and profound antioxidant potential, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016).
Tumor Cell Selectivity
Derivatives like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have been identified for their pronounced anti-proliferative activity and selectivity toward specific tumor cell types, demonstrating potential as novel tumor-selective compounds. This research highlights the importance of molecular simplification and structural modifications in achieving targeted therapeutic effects (Thomas et al., 2017).
Fluorescent Dye Synthesis
N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes, showcasing the application of thiophene derivatives in creating compounds with a range of fluorescence emissions. These dyes have potential uses in various scientific and technological fields, including sensors and imaging (Witalewska et al., 2019).
将来の方向性
Thiophene and its derivatives have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could involve synthesizing and investigating new thiophene derivatives, including “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-3-carboxamide”, for potential pharmacological activity.
特性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYCRJUEOAMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
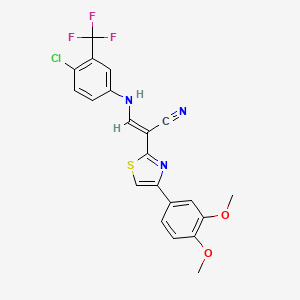

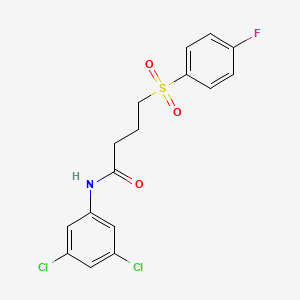
![5-chloro-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2992861.png)
![N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992863.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2992864.png)
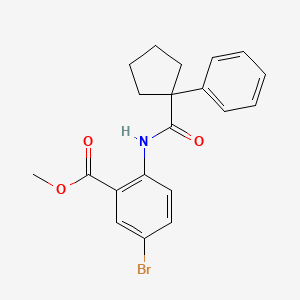
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992867.png)
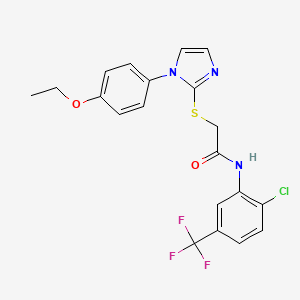
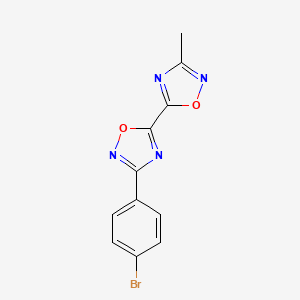

![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)

